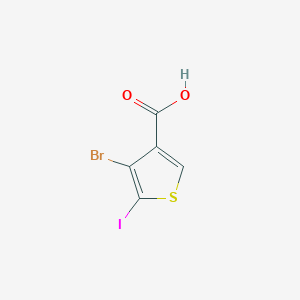

4-Bromo-5-iodothiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-5-iodothiophene-3-carboxylic acid is a chemical compound with the CAS Number: 57233-96-2 . It has a molecular weight of 332.94 . This compound is a powder in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C5H2BrIO2S/c6-3-2 (5 (8)9)1-10-4 (3)7/h1H, (H,8,9) .Physical and Chemical Properties Analysis

This compound is a powder in its physical form . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Photochemical Synthesis

4-Bromo-5-iodothiophene-3-carboxylic acid has applications in photochemical synthesis. Research demonstrates that its derivatives, like methyl 5-iodothiophene-2-carboxylate, can yield aryl and heteroaryl derivatives upon irradiation with various aromatic substrates. This process involves the formation of an exciplex and is influenced by the triplet energy of the molecules, making it a valuable tool in photochemical reactions (D’Auria et al., 1989).

Halogen Exchange Reactions

The compound is also significant in halogen exchange reactions. Studies show that the reaction of similar bromo-iodothiophenes with sodium methoxide can lead to a variety of bromo- and iodothiophenes, indicating its utility in complex organic synthesis processes (Gronowitz et al., 1980).

Polymer Synthesis

Another key application is in the synthesis of polymers like poly(3-hexylthiophene). Researchers have demonstrated that the polymerization of 2-bromo-3-hexyl-5-iodothiophene can yield polymers with low polydispersity, indicating the compound’s role in producing high-quality polymer materials (Miyakoshi et al., 2004).

Kinetic Studies in Polymerization

Moreover, kinetic studies involving this compound derivatives are crucial for understanding controlled polymerization. Such studies can determine propagation rate constants and help in synthesizing high molecular weight polymers, showcasing its role in advanced material science research (Lamps & Catala, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

4-bromo-5-iodothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIO2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFASLQEXCVAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)I)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-imino-N-(4-(trifluoromethyl)phenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2423027.png)

![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2423029.png)

![3-[4-(Methylsulfanyl)phenyl]-2,5-dihydro-1,2,4-thiadiazol-5-imine](/img/structure/B2423033.png)

![N-(3,5-dimethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2423036.png)

![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2423037.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2423038.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2423043.png)